3-Ethyl-6,7-dimethylquinoline-2-thiol
Overview
Description
3-Ethyl-6,7-dimethylquinoline-2-thiol is an organic compound with the molecular formula C13H15NS. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound contains a thiol group (-SH) attached to the second carbon of the quinoline ring, along with ethyl and methyl substituents at the third, sixth, and seventh positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6,7-dimethylquinoline-2-thiol typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzylamine, the compound can be synthesized through a series of reactions including alkylation, cyclization, and thiolation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process often includes steps such as solvent extraction, distillation, and recrystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6,7-dimethylquinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated quinolines, substituted thiols.
Scientific Research Applications
3-Ethyl-6,7-dimethylquinoline-2-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Ethyl-6,7-dimethylquinoline-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, altering their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also interact with DNA, inhibiting replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, lacking the ethyl and methyl substituents and the thiol group.
2-Methylquinoline: Similar structure but with a methyl group at the second position.
6,7-Dimethylquinoline: Lacks the ethyl and thiol groups but has methyl groups at the sixth and seventh positions.
Uniqueness
3-Ethyl-6,7-dimethylquinoline-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The combination of ethyl and methyl substituents further enhances its properties, making it a valuable compound in various applications .
Properties
IUPAC Name |
3-ethyl-6,7-dimethyl-1H-quinoline-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS/c1-4-10-7-11-5-8(2)9(3)6-12(11)14-13(10)15/h5-7H,4H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVPWCXJEDWXAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C(C(=C2)C)C)NC1=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401266499 | |
Record name | 3-Ethyl-6,7-dimethyl-2(1H)-quinolinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401266499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917746-30-6 | |
Record name | 3-Ethyl-6,7-dimethyl-2(1H)-quinolinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=917746-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl-6,7-dimethyl-2(1H)-quinolinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401266499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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